1-(2-Isopropyloxazolidin-3-yl)ethanol
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8-9(7(3)10)4-5-11-8/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
WXVLAUWLFQIRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N(CCO1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
A common starting material is (S)-valinol or related chiral amino alcohols. The oxazolidinone ring is formed by cyclization with carbonyl reagents such as diethyl carbonate under basic conditions.
Purification and Characterization
The crude products are purified by silica gel column chromatography, and the purified oxazolidinones are typically obtained as colorless oils or solids. Characterization includes NMR, IR, and mass spectrometry to confirm structure and stereochemistry.
Functionalization to 1-(2-Isopropyloxazolidin-3-yl)ethanol
Reduction of Carbonyl to Alcohol
The propionyl group at the 3-position can be reduced to the corresponding ethanol moiety using mild reducing agents such as sodium borohydride or diisobutylaluminum hydride (DIBAL).
Cyclization and Final Product Formation
The cyclization step to form the oxazolidinone ring with the ethanol substituent is often facilitated by base-induced intramolecular nucleophilic attack, typically using sodium hydroxide or carbonate bases.
Isolation and Purification
The final product, 1-(2-Isopropyloxazolidin-3-yl)ethanol, is isolated by extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and concentration under reduced pressure. Further purification by silica gel chromatography yields the pure compound.
Representative Data Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxazolidinone formation | (S)-valinol + diethyl carbonate + K2CO3 | 135 °C | 5 h | ~85-90 | Ethanol distilled off during reaction |
| Isopropyl substitution | (4S)-isopropyl-2-oxazolidinone + n-BuLi + propionyl chloride | -75 °C | 1 h total | 89 | Low temperature to maintain stereochemistry |
| Reduction to ethanol derivative | Sodium borohydride in MeOH | 0 °C to RT | 15 min | 80-85 | Followed by base-induced cyclization |
| Final purification | Silica gel chromatography | Ambient | - | - | Purity confirmed by NMR and MS |
Research Findings and Notes
- The use of low temperatures (-75 °C) during lithiation and acylation steps is critical to prevent racemization and side reactions.
- The choice of base (e.g., sodium hydroxide vs. carbonate) affects the rate and completeness of cyclization to the oxazolidinone ring.
- The stereochemical outcome is confirmed by chiral HPLC and NMR spectroscopy, ensuring the (4S) configuration is retained throughout the synthesis.
- Alternative methods involving hydrazide intermediates and E1cB N-N cleavage have been reported to access oxazolidinone derivatives with high enantiomeric excess.
- The synthetic route is scalable and amenable to modifications for preparing analogues with different substituents at the 2- or 3-positions.
Chemical Reactions Analysis
1-(2-Isopropyloxazolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into simpler alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
1-(2-Isopropyloxazolidin-3-yl)ethanol has several notable applications in scientific research:
Medicinal Chemistry
The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its oxazolidine structure is particularly relevant for developing compounds that target specific biological pathways, such as enzyme inhibition .
Biochemical Studies
In biological research, this compound serves as a substrate in biochemical assays and studies of enzyme mechanisms. Its ability to interact with enzymes can provide insights into metabolic pathways and regulatory mechanisms .
Polymer Chemistry
Due to its functional groups, 1-(2-Isopropyloxazolidin-3-yl)ethanol is used in the production of polymers and resins. It contributes to the development of materials with tailored properties suitable for various industrial applications .
Case Study 1: Enzyme Interaction
Research has demonstrated that 1-(2-Isopropyloxazolidin-3-yl)ethanol can act as an inhibitor for certain enzymes involved in metabolic processes. In vitro studies showed that varying concentrations of the compound affected enzyme activity, suggesting potential therapeutic applications in metabolic disorders .
Case Study 2: Polymer Development
In a study focused on polymer synthesis, researchers incorporated 1-(2-Isopropyloxazolidin-3-yl)ethanol into polymer chains to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance compared to conventional polymers, highlighting the compound's utility in materials science .
Mechanism of Action
The mechanism of action of 1-(2-Isopropyloxazolidin-3-yl)ethanol involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or substrate, affecting specific biochemical pathways. The oxazolidine ring can interact with active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Isopropyloxazolidin-3-yl)ethanol can be compared with other oxazolidine derivatives, such as:
- Oxazolidine-4-carboxylic acid hydrochloride
- ®-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
- (2R,4S)-3-(tert-Butoxycarbonyl)-2-(tert-butyl)-4-methyloxazolidine-4-carboxylic acid
- ®-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- (S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- ®-N-Boc-2,2-dimethyl-4-vinyloxazolidine
Compared to these compounds, 1-(2-Isopropyloxazolidin-3-yl)ethanol is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and applications.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 1-(2-Isopropyloxazolidin-3-yl)ethanol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Utilize reflux conditions with ethanol as a solvent and catalytic systems (e.g., Fe3O4@FU nanoparticles) to enhance reaction efficiency. Monitor progress via TLC (EtOAc/hexane, 1:3) and purify via recrystallization from ethanol . Adjust stoichiometry of aldehydes, amines, and ammonium acetate for optimal cyclization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Employ <sup>1</sup>H/<sup>13</sup>C NMR to confirm oxazolidine and ethanol moieties. Use FTIR to identify hydroxyl (3200–3600 cm<sup>−1</sup>) and C-O-C (1100–1250 cm<sup>−1</sup>) stretches. Cross-validate with X-ray crystallography (CCDC deposition) for absolute configuration .
Q. How can researchers ensure compound stability during storage and experimentation?
- Methodological Answer : Store at −20°C in anhydrous ethanol to prevent hydrolysis. Use desiccants for long-term stability, referencing protocols for isopropyl-β-D-thiogalactopyranoside (similar hygroscopicity) . Monitor degradation via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) resolve contradictions between experimental and theoretical data for this compound’s reactivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model reaction pathways, comparing energy barriers with experimental kinetics. Use PubChem’s InChIKey (e.g., NXJWGXQDKPXJHE-UHFFFAOYSA-N) to cross-reference electronic properties .
Q. What strategies address low reproducibility in catalytic asymmetric synthesis of the oxazolidine ring?
- Methodological Answer : Optimize chiral catalysts (e.g., Ru-BINAP complexes) in ethanol under inert atmospheres. Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) and correlate with steric effects of the isopropyl group .
Q. How can researchers design experiments to probe the compound’s metabolic stability in biological systems?
- Methodological Answer : Conduct in vitro assays with liver microsomes (human/rat), using LC-MS/MS to track hydroxylation or N-dealkylation. Compare with structurally similar imidazole derivatives (e.g., 2-((5-substituted phenylisoxazol-3-yl)naphthalen-1-ol) .
Q. What advanced analytical workflows validate trace impurities in bulk samples?
- Methodological Answer : Combine GC-MS (for volatile byproducts) and ICP-OES (metal residues from catalysts). Reference NIST Standard Reference Data for method validation . Use SAINT/SADABS software for crystallographic purity checks .
Data Contradiction & Troubleshooting
Q. How should researchers resolve discrepancies between NMR and X-ray data for stereochemical assignments?
- Methodological Answer : Re-examine NOESY correlations for spatial proximity of isopropyl and oxazolidine protons. If conflicts persist, redetermine crystal structure at higher resolution (0.8 Å) and validate via Hirshfeld surface analysis .
Q. What experimental controls mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement strict QC protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
